![molecular formula C23H19N3 B2457141 N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline CAS No. 941961-83-7](/img/structure/B2457141.png)
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline
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Overview
Description
“N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline” is a chemical compound that contains an imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is based on a phenanthro[9,10-d]imidazole group .
Molecular Structure Analysis
The compound contains an imidazole group, which is a five-membered heterocyclic moiety . It also contains a phenanthro[9,10-d]imidazole group . Further structural analysis is not available in the retrieved resources.Scientific Research Applications
Optical and Theoretical Studies
Research by Jayabharathi et al. (2015) introduces a phenanthrimidazole derivative synthesized using sol–gel prepared TiO2 rutile as a catalyst. This derivative, when bound to magnetic nanoparticles to form a composite, exhibited enhanced absorption and emission intensities compared to the free molecule. The composite was characterized through various spectroscopic and microscopic techniques, revealing insights into its optical properties and potential applications in material science, especially in optoelectronics and photonics (Jayabharathi, Ramanathan, Thanikachalam, & Karunakaran, 2015).
Catalysis and Ligand Efficiency
Altman and Buchwald (2006) discussed the efficacy of a similar compound, 4,7-Dimethoxy-1,10-phenanthroline, as a ligand in copper-catalyzed N-arylation of imidazoles. This study underscored the ligand's efficiency in facilitating reactions under mild conditions across a variety of substrates, hinting at the broader utility of phenanthroline derivatives in catalytic processes (Altman & Buchwald, 2006).
Sensor Technology Applications
Gu et al. (2016) developed a fluorescent nitrite probe based on a phenanthroimidazol derivative, demonstrating fast and highly selective fluorescence response to nitrite over other species. This study indicates the potential of such compounds in the development of sensitive and selective sensors for environmental monitoring and food safety (Gu, Huang, Hu, Liu, Su, Duan, Li, & Yao, 2016).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in various commercially available drugs . Therefore, “N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline” and similar compounds may have potential applications in drug development.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often disrupting normal cellular processes or enhancing certain cellular responses . The specific interactions and changes resulting from this compound’s action would depend on the nature of its primary targets.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific cellular context and the nature of the primary targets.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the range of activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially induce a variety of cellular responses .
properties
IUPAC Name |
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGAEQQANGITMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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